Lipophilicity (XLogP3) Comparison: N1,N4-Dimethyl Analog vs. N1-Unsubstituted Analog
The target compound (3-amino-5-bromo-1,4-dimethylpyridin-2-one) exhibits a higher computed lipophilicity (XLogP3 = 0.2) compared to its N1-unsubstituted analog (3-amino-5-bromo-1H-pyridin-2-one, XLogP3 = 0.1) [1][2]. This quantitative difference is a direct result of N1-methylation and is a key differentiator for applications where membrane permeability or solvent partitioning is a design consideration.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 |
| Comparator Or Baseline | 3-amino-5-bromo-1H-pyridin-2-one (CAS 98786-86-8): XLogP3 = 0.1 |
| Quantified Difference | Delta XLogP3 = +0.1 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
This 100% increase in the XLogP3 value (0.1 to 0.2) can significantly impact the compound's performance in biological assays and its behavior during reverse-phase purification.
- [1] PubChem. (2025). 3-Amino-5-bromo-1,4-dimethyl-pyridin-2-one. PubChem CID 89656384. View Source
- [2] PubChem. (2025). 3-amino-5-bromo-1H-pyridin-2-one. PubChem CID 44335388. View Source
